

3-Bromo-5-fluorophenylboronic acid CAS number 849062-37-9

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Compound of Interest

Compound Name: 3-Bromo-5-fluorophenylboronic acid

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An In-Depth Technical Guide to 3-Bromo-5-fluorophenylboronic Acid

CAS Number: 849062-37-9

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of **3-Bromo-5-fluorophenylboronic acid**.

Physicochemical Properties

3-Bromo-5-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds widely utilized as key building blocks in modern organic synthesis. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a fluorine atom—makes it a versatile reagent for constructing complex molecular architectures.

Property	Value	Reference(s)
CAS Number	849062-37-9	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BBrFO ₂	[1] [3]
Molecular Weight	218.82 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	>300 °C	[2] [3]
Boiling Point	329.0 ± 52.0 °C (Predicted)	[2]
Density	1.75 ± 0.1 g/cm ³ (Predicted)	[2]
Water Solubility	Slightly soluble	[2] [3]
pKa	6.52 ± 0.10 (Predicted)	[2]
LogP	2.40	[3]
SMILES	<chem>FC1=CC(Br)=CC(B(O)O)=C1</chem>	[1]

Safety and Handling

3-Bromo-5-fluorophenylboronic acid is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

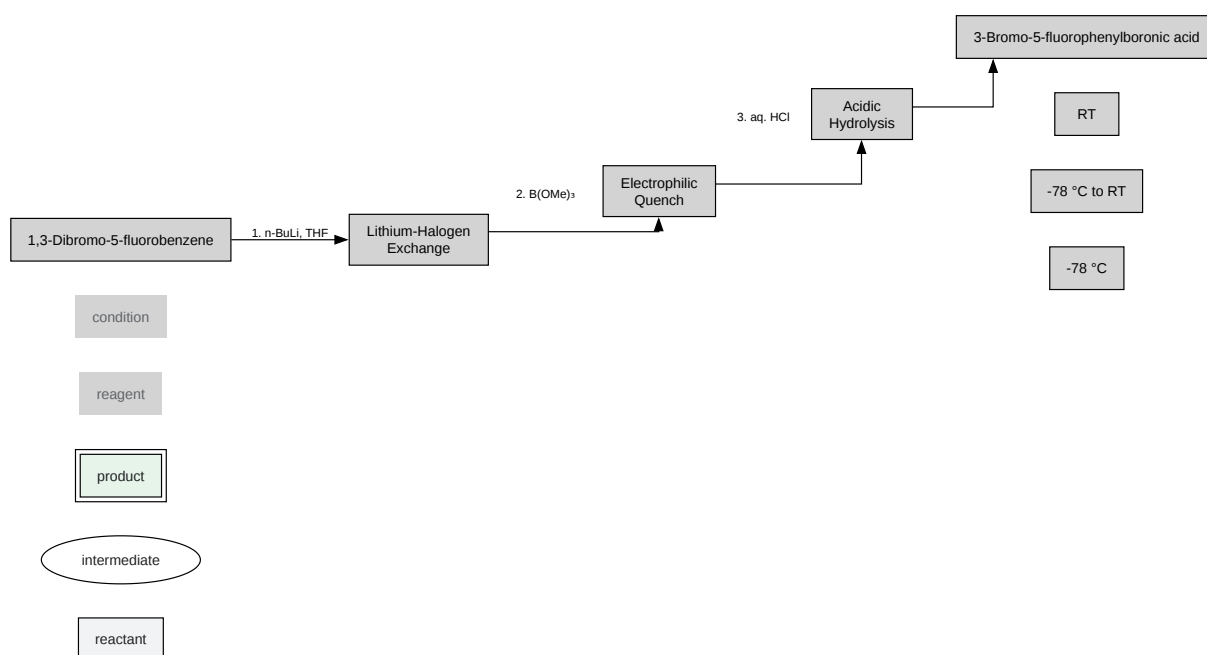
Hazard Class	GHS Pictogram & Signal Word	Hazard Statements	Precautionary Statements
Irritant/Harmful	GHS07Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Recommended storage is under an inert atmosphere at 2-8°C.[2]

Synthesis and Purification

The synthesis of **3-Bromo-5-fluorophenylboronic acid** is typically achieved via a lithium-halogen exchange reaction from a dibrominated precursor, followed by electrophilic trapping with a borate ester.



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Caption: General workflow for the synthesis of **3-Bromo-5-fluorophenylboronic acid**.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard procedures for arylboronic acid synthesis.^{[4][5]}

- Materials:

- 1,3-Dibromo-5-fluorobenzene (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)
- Trimethyl borate (B(OMe)₃, 1.2 eq)
- Hydrochloric Acid (HCl, 2 M aqueous solution)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

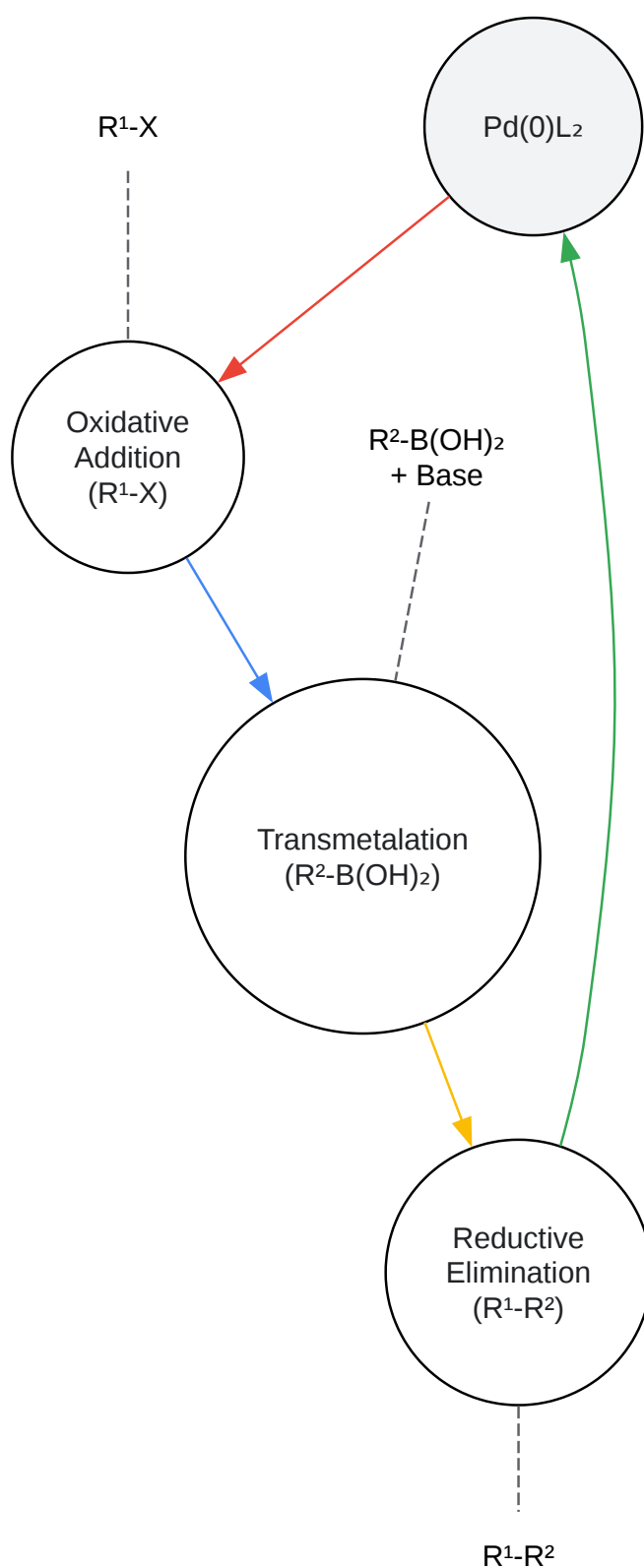
- Procedure:

- To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-dibromo-5-fluorobenzene and anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.^[4]
- Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.^[4]
- Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or hexane/ethyl acetate) to afford pure **3-Bromo-5-fluorophenylboronic acid**.

Applications in Organic Synthesis

The primary application of **3-Bromo-5-fluorophenylboronic acid** is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[2][6][7]} This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.^{[7][8]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

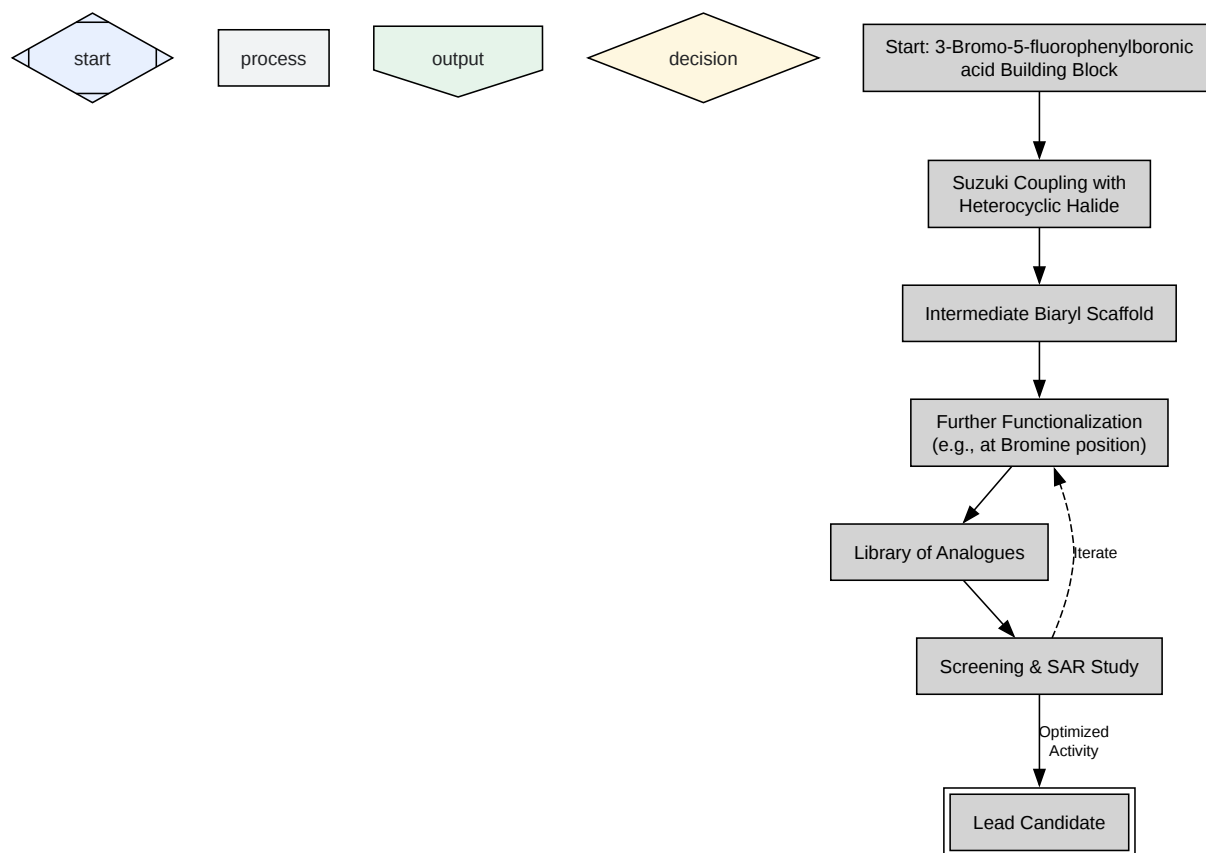
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling **3-Bromo-5-fluorophenylboronic acid** with an aryl halide.^{[2][7]}

- Materials:
 - Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)
 - **3-Bromo-5-fluorophenylboronic acid** (1.2 eq)
 - Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
 - Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
 - Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
- Procedure:
 - In a reaction vessel, combine the aryl halide, **3-Bromo-5-fluorophenylboronic acid**, palladium catalyst, and base.
 - Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.^[2]
 - Add the degassed solvent system via syringe.
 - Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.^[7]
 - After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
 - Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Application in Drug Discovery

Fluorinated phenylboronic acids are crucial intermediates in medicinal chemistry.[9][10] The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid can act as a handle for Suzuki coupling or serve as a pharmacophore itself, notably as a reversible covalent inhibitor of serine proteases.[11][12]



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Caption: Logical workflow for using the title compound in a drug discovery program.

Anticipated Spectroscopic Data

While experimental spectra for this specific compound are not widely published, data can be reliably predicted based on close structural analogs like 3-bromophenylboronic acid.[3][13]

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
^1H NMR	~8.2 (br s, 2H)	Broad singlet	B(OH)_2 protons, often exchangeable with D_2O .
~7.8 (m, 1H)	Multiplet	Aromatic proton ortho to both Br and B(OH)_2 .	
~7.6 (m, 1H)	Multiplet	Aromatic proton ortho to both F and B(OH)_2 .	
~7.4 (m, 1H)	Multiplet	Aromatic proton ortho to both Br and F.	
^{13}C NMR	~163 (d, $J \approx 245$ Hz)	Doublet	C-F carbon, large one-bond C-F coupling.
~138 (m)	Multiplet	Aromatic carbons adjacent to boron and halogens.	
~130 (d)	Doublet	Aromatic carbon.	
~122 (d, $J \approx 20$ Hz)	Doublet	C-Br carbon, smaller C-F coupling.	
~118 (m)	Multiplet	Aromatic carbons.	
~135 (broad)	Broad signal	C-B carbon, often broad or unobserved due to quadrupolar relaxation of Boron.	
^{19}F NMR	~ -110 to -115	Multiplet	Chemical shift relative to CFCl_3 .
MS (ESI-)	m/z 217, 219	$[\text{M-H}]^-$	Isotopic pattern characteristic of one

bromine atom ($^{19}\text{Br}/$
 $^{81}\text{Br} \approx 1:1$).

Note: NMR data are predicted based on spectra run in DMSO- d_6 . Chemical shifts and coupling constants are approximate and should be confirmed experimentally.[3][13]

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